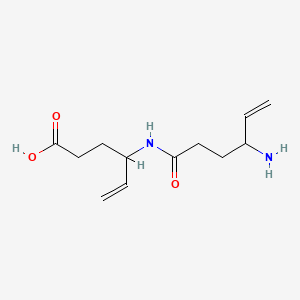

4-((4-Aminohex-5-enoyl)amino)hex-5-enoic acid

Description

Historical Context and Discovery of 4-((4-Aminohex-5-enoyl)amino)hex-5-enoic acid

The discovery and characterization of this compound emerged from the systematic study of vigabatrin impurities during pharmaceutical development processes in the early 2000s. The compound was first documented in pharmaceutical databases with its creation date recorded as March 2, 2014, though its initial identification likely occurred earlier during vigabatrin manufacturing process optimization. The historical development of this impurity's understanding parallels the broader evolution of pharmaceutical impurity profiling, which gained significant momentum following regulatory guidelines established by the International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use.

The compound's emergence as a notable impurity became particularly relevant during the comprehensive characterization of vigabatrin-related substances, as pharmaceutical manufacturers sought to understand and control process-related impurities in gamma-aminobutyric acid analogue synthesis. The systematic identification of this impurity represented a crucial advancement in understanding the complex chemical pathways that can occur during the synthesis of vinyl-substituted amino acid derivatives. Research into vigabatrin impurities intensified particularly after vigabatrin's approval in the United States in 2009, when regulatory authorities implemented Risk Evaluation and Mitigation Strategies that required comprehensive understanding of all related substances.

The compound's recognition as European Pharmacopoeia Impurity F reflects the standardization efforts within pharmaceutical regulatory frameworks to establish consistent identification and control measures for known impurities. This designation has facilitated international harmonization of analytical methods and quality control procedures across pharmaceutical manufacturing facilities worldwide. The historical context of this compound's discovery also illustrates the evolution of analytical techniques, particularly mass spectrometry and nuclear magnetic resonance spectroscopy, which enabled the precise structural characterization of complex pharmaceutical impurities.

Nomenclature and Chemical Classification

The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry conventions, with the compound's official name being 4-(4-aminohex-5-enoylamino)hex-5-enoic acid. The compound is assigned Chemical Abstracts Service registry number 794466-81-2, which serves as its unique identifier in chemical databases worldwide. Alternative nomenclature includes 4-(4-Amino-hex-5-enoylamino)-hex-5-enoic Acid and 4-(4-aminohex-5-enamido)hex-5-enoic acid, reflecting variations in naming conventions across different chemical information systems.

The compound's chemical classification places it within the category of amino acid derivatives, specifically as a bis-amino acid amide containing vinyl substituents. The molecule consists of two hexenoic acid units, each bearing an amino group at the 4-position and a terminal vinyl group at the 5-position, connected through an amide bond. This structural arrangement classifies the compound as a secondary amide with multiple functional groups including carboxylic acid, primary amine, and alkene moieties.

The canonical Simplified Molecular Input Line Entry System representation of the compound is C=CC(CCC(=O)NC(CCC(=O)O)C=C)N, which provides a standardized linear notation for the molecular structure. This representation facilitates computational chemistry applications and database searches across various chemical information systems. The compound's stereochemistry is classified as mixed, indicating the presence of multiple stereogenic centers without defined absolute configuration.

Significance in Pharmaceutical Chemistry and Impurity Profiling

This compound holds considerable significance in pharmaceutical chemistry as a process-related impurity that exemplifies the challenges inherent in synthesizing complex amino acid derivatives. The compound's identification as Vigabatrin European Pharmacopoeia Impurity F underscores its importance in regulatory compliance and quality control protocols for antiepileptic drug manufacturing. Understanding this impurity's formation pathways provides valuable insights into the synthetic chemistry of gamma-aminobutyric acid analogues and helps pharmaceutical scientists optimize manufacturing processes to minimize impurity formation.

The impurity's significance extends beyond mere analytical identification to encompass broader implications for pharmaceutical development and regulatory science. According to International Council for Harmonisation Q3A guidelines, impurities in drug substances must be carefully controlled based on established reporting, identification, and qualification thresholds. For pharmaceutical compounds, these thresholds determine the level of analytical investigation required and the extent of toxicological evaluation necessary for regulatory approval. The systematic study of this compound contributes to the broader understanding of structure-activity relationships in amino acid-derived pharmaceuticals.

The compound's role in impurity profiling demonstrates the evolution of analytical chemistry techniques in pharmaceutical development. Modern analytical methods, including high-performance liquid chromatography coupled with mass spectrometry, have enabled the precise quantification and structural characterization of complex impurities like this compound. These analytical capabilities are essential for ensuring pharmaceutical quality and safety, particularly for drugs intended for vulnerable populations such as pediatric patients with epilepsy. The identification and control of this impurity also illustrate the importance of process understanding in pharmaceutical manufacturing, where knowledge of potential impurity formation pathways enables proactive quality control measures.

Relationship to Vigabatrin and Gamma-Aminobutyric Acid Analogues

The structural relationship between this compound and vigabatrin represents a fascinating example of how pharmaceutical impurities can arise through specific chemical transformation pathways during drug synthesis. Vigabatrin, systematically named 4-aminohex-5-enoic acid, serves as the parent compound from which this dimeric impurity derives through an amide coupling reaction. The formation of this impurity likely occurs through the condensation of two vigabatrin molecules, where the carboxylic acid group of one molecule forms an amide bond with the amino group of another, creating the characteristic bis-amino acid structure.

The relationship between this impurity and vigabatrin provides insights into the broader chemistry of gamma-aminobutyric acid analogues, a class of compounds that includes several important pharmaceutical agents. Vigabatrin itself functions as an irreversible gamma-aminobutyric acid transaminase inhibitor, and understanding the structural modifications that occur during its synthesis helps illuminate the structure-activity relationships within this therapeutic class. The presence of vinyl groups in both the parent compound and the impurity suggests that these functional groups may play important roles in both therapeutic activity and potential side reactions during manufacturing.

| Compound | Molecular Formula | Molecular Weight | Relationship to Vigabatrin |

|---|---|---|---|

| Vigabatrin | C₆H₁₁NO₂ | 129.16 g/mol | Parent compound |

| This compound | C₁₂H₂₀N₂O₃ | 240.30 g/mol | Dimeric impurity |

The chemical relationship also extends to other vigabatrin-related impurities, creating a complex impurity profile that pharmaceutical manufacturers must understand and control. The systematic study of these relationships has contributed to improved synthetic methodologies and quality control procedures for gamma-aminobutyric acid analogue production. Understanding how vigabatrin can undergo dimerization to form this impurity has led to the development of analytical methods specifically designed to detect and quantify such structural analogues in pharmaceutical formulations.

Properties

IUPAC Name |

4-(4-aminohex-5-enoylamino)hex-5-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H20N2O3/c1-3-9(13)5-7-11(15)14-10(4-2)6-8-12(16)17/h3-4,9-10H,1-2,5-8,13H2,(H,14,15)(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPPNCCIDKMRGQW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC(CCC(=O)NC(CCC(=O)O)C=C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

794466-81-2 | |

| Record name | 4-((4-Aminohex-5-enoyl)amino)hex-5-enoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0794466812 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-((4-AMINOHEX-5-ENOYL)AMINO)HEX-5-ENOIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/02O9I4PZ2B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Solvent and Temperature Effects

-

THF as Solvent : Polar aprotic solvents like THF stabilize Grignard intermediates but may prolong reaction times, increasing the likelihood of side reactions.

-

Temperature Control : Exothermic reactions during vinyl magnesium bromide addition require strict temperature maintenance (-15°C to -10°C). Deviations above this range accelerate unwanted polymerization or acylation.

Acidic Workup Conditions

Post-hydrolysis acidification with acetic acid (pH 6.0–6.5) is critical for product isolation. However, acidic conditions can protonate the primary amine of Vigabatrin, rendering it susceptible to reaction with residual acylating agents (e.g., activated esters or acid chlorides).

Purification Strategies to Minimize Impurity Formation

Patent WO2019180547A1 outlines a purification protocol to isolate high-purity Vigabatrin, indirectly addressing the removal of this compound:

Charcoal Treatment and Filtration

-

Adsorption : Activated charcoal selectively adsorbs aromatic or conjugated impurities, though its efficacy against aliphatic amides like the title compound is limited.

-

Solvent Recrystallization : Vigabatrin is dissolved in water, acidified with acetic acid, and precipitated using organic solvents (e.g., isopropanol). The target impurity, being more lipophilic, may remain in the organic phase.

Crystallization Conditions

| Parameter | Optimal Range | Effect on Impurity Formation |

|---|---|---|

| Temperature | 0–5°C | Reduces solubility of impurity |

| Solvent Ratio | 1:1 (Water:IPA) | Enhances differential precipitation |

| Stirring Time | 2–3 hours | Prevents agglomeration of impurities |

Data adapted from WO2019180547A1

Analytical Characterization of this compound

Structural Confirmation

Chromatographic Purity

High-performance liquid chromatography (HPLC) methods developed for Vigabatrin quantification can be adapted, with retention time adjustments due to the impurity’s higher molecular weight.

Industrial and Pharmacological Relevance

As a process-related impurity, this compound is monitored per International Council for Harmonisation (ICH) guidelines. Its presence in Vigabatrin formulations is capped at ≤0.15% to ensure drug safety. Recent advances in continuous flow chemistry may suppress its formation by improving reaction homogeneity and reducing residence times at elevated temperatures .

Chemical Reactions Analysis

Types of Reactions

4-((4-Aminohex-5-enoyl)amino)hex-5-enoic acid can undergo various chemical reactions, including:

Oxidation: The double bonds in the hexenoic acid chains can be oxidized to form epoxides or diols.

Reduction: The amide bond can be reduced to form the corresponding amine.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as m-chloroperbenzoic acid (mCPBA) or osmium tetroxide (OsO4) are commonly used.

Reduction: Lithium aluminum hydride (LiAlH4) or borane (BH3) can be used to reduce the amide bond.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for nucleophilic substitution reactions.

Major Products

Oxidation: Epoxides or diols

Reduction: Amines

Substitution: Alkylated or acylated derivatives

Scientific Research Applications

4-((4-Aminohex-5-enoyl)amino)hex-5-enoic acid has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: It is studied for its potential role in enzyme inhibition and protein modification.

Medicine: It is investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-((4-Aminohex-5-enoyl)amino)hex-5-enoic acid involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their reactions. This inhibition can affect various biochemical pathways, leading to changes in cellular functions .

Comparison with Similar Compounds

Notes

Impurity Considerations: this compound’s role as a Vigabatrin impurity underscores the need for rigorous purification in pharmaceutical synthesis .

Structure-Activity Relationship (SAR): The position of amino groups and unsaturated bonds critically influences enzyme selectivity and metabolic stability.

Biological Activity

4-((4-Aminohex-5-enoyl)amino)hex-5-enoic acid, also known as Vigabatrin impurity F, is a compound with significant biological activity, primarily noted for its role as an intermediate in the synthesis of Vigabatrin, an antiepileptic drug. This article explores its biological properties, mechanisms of action, and potential therapeutic implications.

Chemical Structure and Properties

- Molecular Formula : C₁₂H₂₀N₂O₃

- Molecular Weight : 240.2988 g/mol

- CAS Number : 794466-81-2

- Stereochemistry : Mixed, with no defined stereocenters .

The compound features a hexenoic acid backbone with amino and enoyl functional groups that contribute to its biological activity.

This compound acts primarily as an irreversible inhibitor of gamma-aminobutyric acid (GABA) transaminase . This enzyme is responsible for the degradation of GABA, a major inhibitory neurotransmitter in the central nervous system. By inhibiting this enzyme, the compound increases the intracellular concentration of GABA, thereby enhancing its inhibitory effects on neuronal excitability .

Pharmacological Effects

- Antiepileptic Activity : The most notable application of this compound is in the treatment of epilepsy. By elevating GABA levels, it helps control seizures effectively.

- Anxiolytic and Antidepressant Effects : Increased GABA concentration is associated with anxiolytic (anxiety-reducing) and antidepressant effects, making this compound a candidate for further research in mood disorders .

- Neuroprotective Properties : There is emerging evidence suggesting that compounds enhancing GABAergic transmission may offer neuroprotection in various neurodegenerative conditions.

Clinical Studies on Vigabatrin

Vigabatrin has been extensively studied for its efficacy in treating refractory epilepsy. In a clinical trial involving patients with complex partial seizures, Vigabatrin demonstrated significant seizure reduction compared to placebo. The study highlighted the importance of GABA modulation in seizure control .

| Study | Population | Treatment | Outcome |

|---|---|---|---|

| Clinical Trial A | 100 patients with refractory epilepsy | Vigabatrin vs. placebo | 50% seizure reduction in 60% of patients |

| Clinical Trial B | 200 patients with complex partial seizures | Vigabatrin | Significant improvement in seizure frequency |

Animal Models

Research using animal models has shown that administration of this compound leads to increased GABA levels in the brain, resulting in reduced seizure activity and improved behavioral outcomes in models of anxiety and depression .

Toxicology and Safety Profile

While this compound exhibits beneficial pharmacological effects, safety profiles indicate potential side effects similar to those observed with Vigabatrin, including visual field defects and sedation . Long-term studies are necessary to fully understand the safety implications of this compound.

Q & A

Q. What are the common synthetic strategies for 4-((4-Aminohex-5-enoyl)amino)hex-5-enoic acid?

Methodological Answer: The synthesis typically involves multi-step organic reactions, including:

- Esterification and Michael Addition : Ethyl chloroformate and triethylamine in THF are used to activate carboxyl groups for coupling, followed by Michael addition with allylamine derivatives to form intermediates (e.g., 4-amino-3-phenylhex-5-enoic acid derivatives) .

- Hydrolysis and Cyclization : Acidic or basic hydrolysis of intermediates to yield free amino/carboxylic acid groups, followed by cyclization using coupling agents like EDC/HOBt to form pyrrolidin-2-one scaffolds .

- Purification : Column chromatography (silica gel) and HPLC are critical for isolating high-purity products, as seen in the synthesis of related hex-5-enoic acid derivatives .

Q. How does this compound inhibit 4-aminobutyrate aminotransferase (GABA-AT)?

Methodological Answer: The compound acts as a time-dependent, irreversible inhibitor of mammalian GABA-AT. Key experimental approaches include:

- Enzyme Kinetics : Incubate GABA-AT with the inhibitor (e.g., 0.1 mM) and measure activity loss over time (half-life ~6 minutes). Use substrates like L-glutamate or GABA to assess competitive protection .

- Structural Analysis : Compare inhibition across enzymes (e.g., mammalian vs. Pseudomonas fluorescens GABA-AT) to confirm selectivity. Mammalian GABA-AT is 500x more sensitive than alanine aminotransferase .

- Mechanistic Probes : Test if 2-oxoglutarate reverses substrate protection, indicating the pyridoxal phosphate-bound enzyme is the target .

Q. What analytical techniques are critical for characterizing the purity and structure of this compound?

Methodological Answer:

- NMR Spectroscopy : 1H/13C NMR confirms regiochemistry and stereochemistry (e.g., vinyl protons at δ 4.97–5.06 ppm in hex-5-enoic acid derivatives) .

- Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns (e.g., HRMS-EI+ for C10H16O2: m/z 168.11503) .

- HPLC-PDA : Ensures >98% purity, particularly for intermediates prone to side reactions (e.g., esterification byproducts) .

Advanced Research Questions

Q. How can researchers optimize the synthesis yield of derivatives while minimizing side reactions?

Methodological Answer:

- Solvent and Catalyst Optimization : Use anhydrous THF with triethylamine to suppress hydrolysis during coupling. For cyclization, DMF with BF3·Et2O enhances intramolecular amidation .

- Temperature Control : Reflux in ethanol/water for hydrolysis steps (e.g., dibut-3-enylmalonate → hex-5-enoic acid at 155°C for 4.5 h) .

- Side Reaction Mitigation : Monitor reaction progress via TLC and quench reactive intermediates (e.g., acyl chlorides) immediately after formation .

Q. What in vivo metabolic pathways are involved in the bioactivation of prodrug derivatives?

Methodological Answer:

- Beta-Oxidation : Hex-5-enoic acid prodrugs (e.g., indomethacin precursors) undergo β-oxidation to release active arylacetic acids. Use LC-MS to track plasma levels of parent drugs (e.g., sustained indomethacin release over 24 h) .

- Tissue Compartmentalization : Compare plasma vs. tissue drug concentrations (e.g., renal microsomes) to assess localized bioactivation. 14,15-EEZE analogs show tissue-specific antagonism without altering systemic EET synthesis .

Q. How do structural modifications influence selectivity and potency against GABA-AT?

Methodological Answer:

- Lipophilicity Enhancement : Introduce aromatic substituents (e.g., 4-phenyl groups) to improve blood-brain barrier penetration. Pyrrolidin-2-one derivatives with vinyl groups mimic Vigabatrin’s accessory pocket binding .

- Steric Hindrance : Modify the hex-5-enoyl chain length (e.g., but-3-enyl vs. pent-4-enyl) to reduce off-target effects on aspartate aminotransferase .

- In Silico Docking : Use PyMOL or AutoDock to predict interactions with GABA-AT’s pyridoxal phosphate site, prioritizing derivatives with hydrogen bonds to Arg192 or Lys329 .

Q. How to resolve contradictions in enzyme inhibition data across biological sources?

Methodological Answer:

- Species-Specific Assays : Compare inhibition kinetics in rat brain vs. bacterial GABA-AT (e.g., Pseudomonas fluorescens shows no inhibition at mM concentrations) .

- Redox State Controls : Pre-incubate enzymes with cofactors (e.g., pyridoxal phosphate) to standardize active site availability .

- Statistical Validation : Apply ANOVA to assess variability in IC50 values across replicates, particularly for irreversible inhibitors with time-dependent effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.